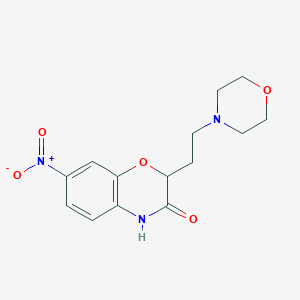

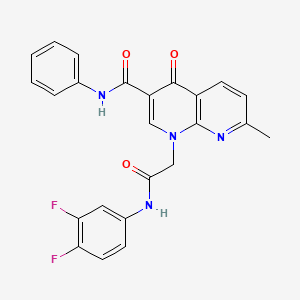

![molecular formula C17H18O4S B2979024 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfinyl]-1-ethanone CAS No. 339100-54-8](/img/structure/B2979024.png)

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfinyl]-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfinyl]-1-ethanone, also known as HDES, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. HDES is a chiral molecule with two enantiomers, R and S, and its chemical structure consists of an aryl ketone and a sulfoxide functional group.

Scientific Research Applications

Synthetic Chemistry Applications

- Heterocyclic Compound Synthesis : The condensation of related phenyl ethanone compounds with N,N-dimethylformamide dimethyl acetal leads to heterocyclization, producing isoflavones and other heterocyclic compounds like pyrazoles and isoxazoles. This method demonstrates a pathway for synthesizing complex heterocycles from simpler phenyl ethanones (Moskvina et al., 2015).

Materials Science and Environmental Applications

- Sensor Development : A BODIPY-based probe developed from 1-(2-Hydroxyphenyl)ethanone showed high selectivity and sensitivity to H2S, indicating potential for studying HS- in biological systems (Fang et al., 2019).

- Environmental Remediation : Tertiary amine-functionalized adsorption resins synthesized from related compounds effectively remove benzophenone-4 from water, showcasing an environmentally friendly one-step fabrication method (Zhou et al., 2018).

Analytical Chemistry Applications

- Fluorescent Sensing : The compound's derivatives serve as a naked-eye and fluorescent on-off probe with high selectivity for detecting ions like Fe(III) and Al(III), offering new tools for analytical chemistry applications (Soufeena & Aravindakshan, 2019).

properties

IUPAC Name |

1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxyphenyl)sulfinylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4S/c1-11-8-13(9-12(2)17(11)19)16(18)10-22(20)15-6-4-14(21-3)5-7-15/h4-9,19H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWDMULBPJCMCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)CS(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfinyl]-1-ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

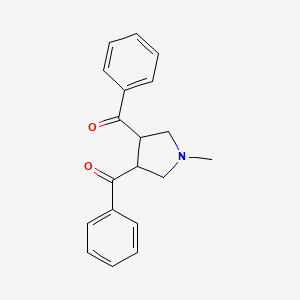

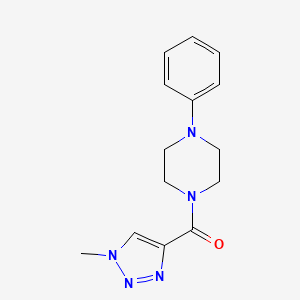

![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2978944.png)

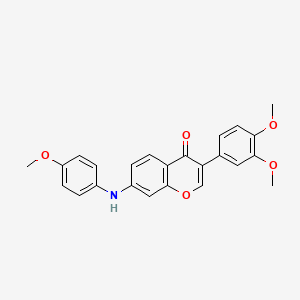

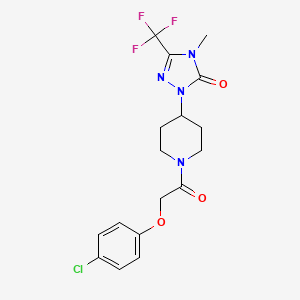

![methyl 2-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2978948.png)

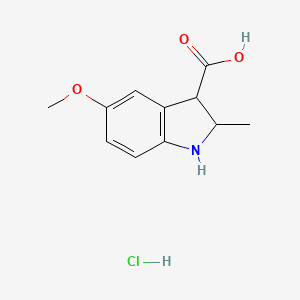

![3,3-diphenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2978957.png)

![3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one](/img/structure/B2978958.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2978960.png)

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2978962.png)

![Methyl 4-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978964.png)